BCN-PEG3-VC-PFP Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C37H50F5N5O10 |

|---|---|

Poids moléculaire |

819.8 g/mol |

Nom IUPAC |

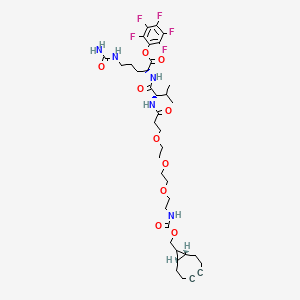

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[[(2S)-2-[3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate |

InChI |

InChI=1S/C37H50F5N5O10/c1-21(2)32(34(49)46-25(10-7-12-44-36(43)51)35(50)57-33-30(41)28(39)27(38)29(40)31(33)42)47-26(48)11-14-53-16-18-55-19-17-54-15-13-45-37(52)56-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,32H,5-20H2,1-2H3,(H,45,52)(H,46,49)(H,47,48)(H3,43,44,51)/t22-,23+,24?,25-,32-/m0/s1 |

Clé InChI |

ODFSIYMVJDIAIS-COWKONOXSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |

SMILES canonique |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to BCN-PEG3-VC-PFP Ester and Its Role in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the BCN-PEG3-VC-PFP Ester, a heterobifunctional linker critical in the development of next-generation Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, the specific roles of its constituent parts, and its application in the targeted delivery of cytotoxic payloads to cancer cells. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations to elucidate key mechanisms and workflows.

Introduction to this compound

This compound is a sophisticated chemical linker designed for the precise construction of ADCs. It is a cleavable linker system that connects a monoclonal antibody (mAb) to a potent cytotoxic drug. The linker's design ensures stability in systemic circulation and facilitates the specific release of the payload within the target cancer cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

The linker is composed of four key functional moieties, each with a distinct role in the ADC's mechanism of action:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the site-specific conjugation of the linker to an azide-modified antibody, leading to the formation of a stable triazole linkage. This method facilitates the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1]

-

Polyethylene (B3416737) Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. The PEG moiety enhances the solubility and stability of the linker-payload conjugate, mitigating the aggregation often associated with hydrophobic cytotoxic drugs. This improved pharmacokinetic profile contributes to the overall stability and efficacy of the ADC.[1]

-

Valine-Citrulline (VC): A dipeptide sequence that serves as a substrate for lysosomal proteases, primarily Cathepsin B. This enzyme is often overexpressed in the tumor microenvironment and within cancer cells. The VC linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the lysosome of a target cell, triggering the release of the cytotoxic payload.[2][3]

-

Pentafluorophenyl (PFP) Ester: A highly reactive activated ester. The PFP ester facilitates the efficient and clean conjugation of the linker to an amine-containing payload molecule under mild reaction conditions. Its high reactivity ensures a robust amide bond formation, crucial for the integrity of the linker-payload complex.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₅₀F₅N₅O₁₀ | [2] |

| Molecular Weight | 819.81 g/mol | [2] |

| CAS Number | 2353409-45-5 | [2] |

| Purity | >98.0% | [] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage | Store at -20°C, protected from light and moisture | [1] |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC constructed with the this compound linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted killing of cancer cells.

Figure 1: Mechanism of action of a this compound-linked ADC.

The process unfolds as follows:

-

Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, forming an endosome.

-

Lysosomal Trafficking: The endosome traffics through the cell and fuses with a lysosome.

-

Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide linker.

-

Payload Release: This cleavage initiates a self-immolative cascade that results in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Cytotoxic Effect: The released payload then exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization (in the case of auristatins like MMAE) or damaging DNA (in the case of duocarmycins), ultimately leading to cell cycle arrest and apoptosis.[5][6][7][8]

Quantitative Data

The following tables summarize key quantitative data for ADCs constructed with linkers analogous to this compound, highlighting their in vitro potency. The data is adapted from a study by E. A. D. I. D. U. S. et al. (2024), which utilized a BCN-PEG3-GluValCit-PABC-MMAE linker, a close functional equivalent.

Table 2: In Vitro Cytotoxicity of a Homogeneous HER2-Targeting ADC (DAR ~2) with a BCN-PEG-VC-MMAE Linker

| Cell Line | HER2 Expression | IC₅₀ (nM) | Reference(s) |

| BT-474 | High | 0.074 | [5] |

| MDA-MB-231 | Negative | >100 | [5] |

Table 3: In Vitro Cytotoxicity of Free MMAE Payload

| Cell Line | IC₅₀ (nM) | Reference(s) |

| BT-474 | 4.2 | [5] |

| MDA-MB-231 | 2.7 | [5] |

These data demonstrate the high potency and specificity of ADCs constructed with this type of linker. The sub-nanomolar IC₅₀ value against the HER2-positive cell line (BT-474) and the lack of activity against the HER2-negative cell line (MDA-MB-231) underscore the antigen-dependent cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of an ADC using the this compound linker.

Synthesis of the Linker-Payload Conjugate

This protocol describes the conjugation of an amine-containing cytotoxic payload (e.g., MMAE) to the this compound.

Figure 2: Workflow for the synthesis of the linker-payload conjugate.

-

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

-

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add the payload solution to the linker solution with stirring.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, purify the linker-payload conjugate by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Site-Specific Antibody-Drug Conjugation via SPAAC

This protocol details the conjugation of the BCN-linker-payload to an azide-modified monoclonal antibody.

Figure 3: Workflow for site-specific ADC conjugation.

-

Materials:

-

Azide-modified monoclonal antibody (prepared using appropriate enzymatic or chemical methods)

-

BCN-linker-payload conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

-

-

Procedure:

-

Prepare a solution of the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.

-

Dissolve the BCN-linker-payload conjugate in DMSO to create a stock solution.

-

Add the BCN-linker-payload stock solution to the antibody solution at a molar excess of 5-10 equivalents. The final concentration of DMSO should not exceed 10% (v/v).

-

Gently mix and incubate the reaction at room temperature for 16-24 hours.

-

Purify the resulting ADC by SEC to remove unconjugated linker-payload and other impurities.

-

Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.

-

Characterization of the ADC

4.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of an ADC. The addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

-

Instrumentation and Reagents:

-

HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol

-

-

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the purified ADC.

-

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.

-

In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC on cancer cell lines.

-

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC, unconjugated antibody, and free payload

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

-

At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD-scid or athymic nude mice).

-

Implant antigen-positive tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

-

-

Treatment and Monitoring:

-

Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

-

Administer the treatments intravenously.

-

Measure tumor volume and body weight 2-3 times per week.

-

-

Endpoint and Analysis:

-

The study is typically terminated when the tumors in the control group reach a predetermined size.

-

At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

Conclusion

The this compound is a highly versatile and effective linker for the development of advanced Antibody-Drug Conjugates. Its modular design, incorporating a bioorthogonal handle for site-specific conjugation, a solubilizing PEG spacer, a protease-cleavable dipeptide, and a reactive ester for payload attachment, addresses many of the challenges in ADC development. The use of this linker enables the production of homogeneous ADCs with defined stoichiometry, leading to improved pharmacokinetics, enhanced therapeutic index, and potent, antigen-specific anti-tumor activity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the power of ADCs in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. This compound | TargetMol [targetmol.com]

- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 7. mdpi.com [mdpi.com]

- 8. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BCN-PEG3-VC-PFP Ester: A Key Linker in Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of BCN-PEG3-VC-PFP Ester, a heterobifunctional linker integral to the development of next-generation antibody-drug conjugates (ADCs).

Core Chemical Structure and Functional Components

This compound is a sophisticated molecule designed with distinct functional units, each playing a crucial role in the construction and mechanism of action of an ADC. Its structure facilitates a three-step process: conjugation to a cytotoxic payload, attachment to a monoclonal antibody, and controlled release of the payload within the target cancer cell.

The key components are:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as a reactive handle for "click chemistry." Specifically, it participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody. This copper-free click reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1]

-

Polyethylene (B3416737) Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. The PEG linker enhances the aqueous solubility of the ADC, mitigating the aggregation often caused by hydrophobic payloads.[2] This improved solubility and biocompatibility can lead to better pharmacokinetic properties of the final ADC.

-

Valine-Citrulline (VC): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[3] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload. The Val-Cit linker is generally stable in the bloodstream, minimizing premature drug release and off-target toxicity.[4]

-

Pentafluorophenyl (PFP) Ester: A highly reactive activated ester. The PFP ester serves as the conjugation point for the cytotoxic payload, reacting efficiently with primary and secondary amines on the drug molecule to form a stable amide bond.[2] PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other activated esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[5]

The complete chemical structure can be represented as:

BCN - PEG3 - Val - Cit - PFP

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the tables below. While specific quantitative data for this exact molecule is not always publicly available, the tables include both established values and qualitative descriptions based on its components and related compounds.

Table 1: General Properties

| Property | Value/Description | Reference(s) |

| Chemical Formula | C₃₇H₅₀F₅N₅O₁₀ | [6] |

| Molecular Weight | 819.8 g/mol | [6] |

| CAS Number | 2353409-45-5 | [6] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% | [7] |

| Storage | Store at -20°C, protected from moisture and light. | [2] |

Table 2: Solubility and Stability

| Property | Value/Description | Reference(s) |

| Solubility | Soluble in DMSO, DCM, and DMF. | [6] |

| PFP Ester Stability | More resistant to hydrolysis in aqueous solutions than NHS esters. The hydrolysis rate increases with higher pH. | [5][8] |

| Val-Cit Linker Plasma Stability | Generally stable in human plasma. May be susceptible to cleavage by carboxylesterase Ces1c in mouse plasma, which can lead to premature payload release in preclinical mouse models. | [4][9] |

Table 3: Reactivity

| Functional Group | Reaction Type | Reacts With | Key Features | Reference(s) |

| BCN | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azides | Copper-free, bioorthogonal, high efficiency and specificity. | [1] |

| PFP Ester | Acylation | Primary and secondary amines | Forms stable amide bonds, less prone to hydrolysis than NHS esters. | [2][5] |

| Val-Cit | Enzymatic Cleavage | Cathepsin B and other lysosomal proteases | Enables intracellular payload release in the target cell. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in the development of an ADC.

Conjugation of a Cytotoxic Payload to this compound

This protocol describes the reaction of the PFP ester with an amine-containing cytotoxic drug.

Materials:

-

This compound

-

Amine-containing cytotoxic payload

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF)

-

Dry nitrogen or argon gas

-

Reaction vessel

-

Stirring apparatus

-

Analytical balance

-

HPLC or LC-MS for reaction monitoring

Procedure:

-

Preparation of Reactants:

-

Under an inert atmosphere (dry nitrogen or argon), accurately weigh the this compound and the amine-containing payload.

-

Dissolve each reactant in a minimal amount of anhydrous DMSO or DMF to prepare concentrated stock solutions.

-

-

Conjugation Reaction:

-

In a clean, dry reaction vessel, add the payload solution.

-

While stirring, slowly add the this compound solution to the payload solution. A typical molar ratio is a slight excess of the PFP ester (e.g., 1.1 to 1.5 equivalents) relative to the amine groups on the payload.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C for sensitive molecules. The reaction should be protected from moisture.

-

-

Reaction Monitoring and Purification:

-

Monitor the progress of the reaction by HPLC or LC-MS, observing the consumption of the starting materials and the formation of the desired conjugate.

-

Once the reaction is complete, the BCN-PEG3-VC-Payload conjugate can be purified using techniques such as preparative HPLC or silica (B1680970) gel chromatography.

-

Conjugation of the BCN-Linker-Payload to an Azide-Modified Antibody (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized payload and an azide-modified antibody.

Materials:

-

Purified BCN-PEG3-VC-Payload conjugate

-

Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

DMSO or other suitable organic solvent for dissolving the BCN-linker-payload

-

Reaction vessel

-

Desalting column or other buffer exchange system

-

Protein concentration measurement assay (e.g., BCA)

-

SDS-PAGE and/or HIC-HPLC for characterization of the final ADC

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of the BCN-PEG3-VC-Payload conjugate in DMSO.

-

Ensure the azide-modified antibody is in an amine-free buffer at a known concentration.

-

-

SPAAC Reaction:

-

Add the desired molar excess of the BCN-linker-payload solution to the antibody solution. A 5- to 20-fold molar excess of the linker-payload is a common starting point. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (ideally <10%) to maintain antibody stability.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

-

-

Purification and Characterization of the ADC:

-

Remove the excess, unreacted BCN-linker-payload using a desalting column, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

-

Concentrate the purified ADC using an appropriate ultrafiltration device.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.

-

In Vitro Cathepsin B Cleavage Assay

This protocol describes a method to verify the enzymatic cleavage of the Val-Cit linker and the release of the payload.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

-

Quenching solution (e.g., a strong acid like trifluoroacetic acid)

-

Incubator at 37°C

-

LC-MS for analysis

Procedure:

-

Assay Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the ADC at a final concentration of, for example, 10 µM in the assay buffer.

-

Activate the Cathepsin B according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution to a final concentration of, for instance, 100 nM.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding the quenching solution.

-

-

Analysis:

-

Analyze the samples by LC-MS to detect and quantify the released payload. The disappearance of the intact ADC and the appearance of the free drug over time indicate successful enzymatic cleavage.

-

Visualizations of Key Processes

The following diagrams illustrate the core workflows and mechanisms involving this compound.

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Caption: Mechanism of intracellular payload release from the ADC.

Conclusion

This compound is a highly versatile and efficient linker for the development of advanced antibody-drug conjugates. Its modular design, incorporating a bioorthogonal click chemistry handle, a solubility-enhancing PEG spacer, a protease-cleavable dipeptide, and a reactive ester for payload conjugation, provides researchers with a powerful tool to create targeted cancer therapeutics. Understanding the specific properties and reaction conditions outlined in this guide is essential for the successful design and synthesis of next-generation ADCs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. This compound, ADC linker, 2353409-45-5 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bicyclo[6.1.0]nonyne (BCN) in Copper-Free Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of the bicyclo[6.1.0]nonyne (BCN) group in copper-free click chemistry. BCN has emerged as a valuable tool in bioconjugation and drug development due to its unique combination of reactivity, stability, and biocompatibility. This document details the underlying chemical principles, presents quantitative kinetic and stability data, provides detailed experimental protocols, and illustrates key workflows.

Introduction to BCN in Copper-Free Click Chemistry

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the field of bioconjugation by enabling the covalent ligation of molecules within complex biological systems without the need for cytotoxic copper catalysts.[1] At the heart of this technology are strained cyclooctynes, and among them, bicyclo[6.1.0]nonyne (BCN) has garnered significant attention.

BCN is a cyclooctyne (B158145) derivative characterized by a fused cyclopropane (B1198618) ring, which imparts significant ring strain. This inherent strain is the driving force behind its high reactivity towards azides in a [3+2] cycloaddition reaction to form a stable triazole linkage.[2] Key advantages of BCN include its relatively small size and increased hydrophilicity compared to other common cyclooctynes like dibenzocyclooctyne (DBCO), which can be advantageous in minimizing perturbations to biological systems.[1]

Data Presentation: Quantitative Analysis of BCN Reactivity and Stability

The selection of a cyclooctyne for a specific application depends on a balance of reactivity and stability. The following tables summarize key quantitative data for BCN and other commonly used cyclooctynes.

Table 1: Second-Order Rate Constants of Cyclooctynes in SPAAC

This table presents a comparison of the second-order rate constants (k) for the reaction of various cyclooctynes with different azide (B81097) partners. Higher rate constants indicate faster reaction kinetics.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions |

| BCN | Benzyl (B1604629) Azide | ~0.06 - 0.1 | CD₃CN/D₂O (3:1) |

| BCN | Phenyl Azide | Significantly higher than with benzyl azide | Not specified |

| BCN | Primary Azides (e.g., 2-azidoethanol) | 0.024 | CDCl₃, 25°C |

| BCN | Secondary Azides (e.g., 2-azidopropanol) | 0.012 | CDCl₃, 25°C |

| BCN | Tertiary Azides (e.g., 2-azido-2-methylpropanol) | 0.018 | CDCl₃, 25°C |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | Not specified |

| DIFO | Not specified | Generally faster than BCN | Not specified |

Note: Reaction rates are dependent on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3][4]

Table 2: Stability of BCN Derivatives Under Various Conditions

The stability of the cyclooctyne is crucial for its successful application in biological environments. This table summarizes the stability of BCN under different chemical conditions.

| Condition | BCN Stability | Key Observations |

| Acidic pH | Moderate to Low | Can be unstable under acidic conditions, such as 90% TFA, leading to degradation.[5] |

| Neutral pH (e.g., PBS) | High | Generally stable at neutral pH.[6] |

| Basic pH | Generally Stable | Less data available, but generally considered stable. |

| Presence of Thiols (e.g., Glutathione) | Moderate | Less reactive towards thiols compared to DBCO, making it more suitable for intracellular applications.[4] |

| Reducing Agents (e.g., TCEP) | High | More stable than DBCO in the presence of TCEP.[4] |

| Temperature | Not specified | SPAAC reactions are typically performed at room temperature or 37°C.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving BCN in copper-free click chemistry.

Protocol for Labeling a Protein with a BCN-NHS Ester

This protocol describes the general procedure for conjugating a BCN moiety to a protein, such as an antibody, using an N-hydroxysuccinimide (NHS) ester derivative of BCN.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-NHS ester

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

-

BCN-NHS Ester Stock Solution:

-

Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50 mM to quench any unreacted BCN-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted BCN reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the protein concentration (e.g., via absorbance at 280 nm) and, if the BCN reagent contains a chromophore, its absorbance at the appropriate wavelength.

-

Protocol for Determining SPAAC Second-Order Rate Constants by Fluorescence Quenching

This protocol outlines a method to determine the kinetics of a BCN-azide reaction by monitoring the quenching of a fluorescent azide upon reaction with a non-fluorescent BCN derivative.

Materials:

-

Fluorescent azide (e.g., a coumarin-azide)

-

BCN derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of the fluorescent azide in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the BCN derivative in the same solvent.

-

-

Set up the Reaction:

-

In a cuvette, add the reaction buffer.

-

Add the fluorescent azide to a final concentration that gives a strong fluorescence signal (e.g., 1 µM).

-

Place the cuvette in the fluorometer and record the initial fluorescence intensity (F₀).

-

-

Initiate the Reaction:

-

Add a known excess concentration of the BCN derivative to the cuvette (e.g., 10-100 µM).

-

Immediately start recording the fluorescence intensity over time (Fₜ).

-

-

Data Analysis:

-

Under pseudo-first-order conditions ([BCN] >> [azide]), the natural logarithm of the normalized fluorescence intensity (ln(Fₜ/F₀)) will be linear with time.

-

The slope of this plot gives the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k) by dividing k' by the concentration of the BCN derivative: k = k' / [BCN].

-

Protocol for Live-Cell Imaging using a BCN-Functionalized Probe

This protocol describes the general workflow for labeling and imaging a specific biomolecule in live cells using a BCN-functionalized fluorescent probe. This example assumes the target biomolecule has been metabolically labeled with an azide.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Metabolic labeling precursor containing an azide group (e.g., an azido-sugar)

-

BCN-functionalized fluorescent dye

-

Live-cell imaging medium

-

Fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the azide-containing metabolic precursor for a sufficient time to allow for incorporation into the target biomolecule (e.g., 24-48 hours).

-

-

Cell Preparation:

-

Wash the cells twice with warm PBS or live-cell imaging medium to remove any unincorporated precursor.

-

-

Labeling with BCN-Fluorophore:

-

Prepare a working solution of the BCN-functionalized fluorescent dye in live-cell imaging medium at the desired concentration (typically 1-10 µM).

-

Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Maintain the cells at 37°C and 5% CO₂ throughout the imaging experiment.

-

-

Data Analysis:

-

Analyze the acquired images to determine the localization and dynamics of the labeled biomolecule.

-

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key concepts and workflows related to the function of BCN in copper-free click chemistry.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Reactivity and Stability of Pentafluorophenyl (PFP) Esters for Amine Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl (PFP) esters have emerged as highly efficient reagents for the formation of stable amide bonds through coupling with primary and secondary amines.[1][2] This technical guide provides an in-depth analysis of the reactivity and stability of PFP esters, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in bioconjugation, peptide synthesis, and drug development. Their superior performance, particularly in comparison to the more traditional N-hydroxysuccinimide (NHS) esters, stems from a unique combination of high reactivity towards amines and enhanced stability against hydrolysis.[1][3]

Core Principles: The Chemical Advantage of PFP Esters

The enhanced reactivity of PFP esters is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1] This creates a significant inductive effect, making the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by an amine. Concurrently, the pentafluorophenolate is an excellent leaving group, further facilitating the acylation reaction.[1]

This inherent reactivity, combined with greater resistance to premature degradation in aqueous environments, makes PFP esters a superior choice for many bioconjugation applications.[1][4][5][6][7]

dot

Caption: Mechanism of amide bond formation using a PFP ester.

Quantitative Data Presentation

Table 1: Comparative Reactivity of Active Esters in Aminolysis

The rate of the desired reaction with amines (aminolysis) is a critical factor in conjugation efficiency. PFP esters exhibit significantly faster reaction kinetics compared to other common active esters.[1]

| Active Ester Type | Substrate | Amine | Pseudo-First-Order Rate Constant (s⁻¹) | Relative Speed | Reference |

| PFP Ester (OPFP) | Poly(pentafluorophenyl acrylate) | 1-Aminomethylpyrene | 2.46 x 10⁻¹ | ~70x faster | [1] |

| NHS Ester | Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-Aminomethylpyrene | 3.49 x 10⁻³ | 1 | [1] |

| PFP Ester (OPFP) | Generic | Generic | - | ~111x faster | [1][8] |

| Nitrophenyl Ester (ONp) | Generic | Generic | - | 1 | [1][8] |

| PFP Ester (OPFP) | Generic | Generic | - | ~32x faster | [1] |

| Pentachlorophenyl Ester (OPCP) | Generic | Generic | - | 1 | [1] |

Table 2: Comparative Stability of Active Esters to Hydrolysis

A significant challenge in bioconjugation, which is often performed in aqueous buffers, is the competing hydrolysis of the active ester.[1] PFP esters demonstrate markedly superior stability against hydrolysis compared to NHS esters, leading to higher effective concentrations of the active reagent and more reproducible results.[1][2][4][6]

| Active Ester Surface | pH | Half-Life (t₁/₂) | Relative Stability | Reference |

| TFP Ester | 7.0 | 25 hours | ~2.8x more stable | [9] |

| NHS Ester | 7.0 | 9 hours | 1 | [9] |

| TFP Ester | 8.0 | 11 hours | ~3.7x more stable | [9] |

| NHS Ester | 8.0 | 3 hours | 1 | [9] |

| TFP Ester | 10.0 | 6.3 hours | ~9.7x more stable | [9] |

| NHS Ester | 10.0 | 39 minutes | 1 | [9] |

Note: TFP (Tetrafluorophenyl) ester data is used as a close proxy for PFP ester stability, demonstrating the enhanced hydrolytic stability of fluorinated phenyl esters.[9]

dot

Caption: PFP esters favor the desired aminolysis pathway over hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling to a Protein using a PFP Ester

This protocol provides a general workflow for the conjugation of a PFP ester-activated molecule to a protein.

1. Materials and Reagents:

-

Protein of interest (e.g., IgG)

-

PFP ester-activated molecule

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.[4][5][6] Avoid buffers containing primary amines like Tris or glycine.[4][6][10][11]

-

Anhydrous, water-miscible organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][4][6]

-

Quenching Buffer (optional): 1 M Tris-HCl, glycine, or lysine, pH ~8.0.[11]

-

Purification system: Size-exclusion chromatography (SEC) desalting column or dialysis cassette.[4][6]

2. Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).[1] If necessary, exchange the protein into the appropriate buffer via dialysis or desalting.[4][6]

-

Prepare PFP Ester Solution: PFP esters are moisture-sensitive.[2][4][10] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][6][10] Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[5][6] Do not prepare stock solutions for long-term storage as the ester will hydrolyze.[2][4][6]

-

Initiate Conjugation: Add a defined molar excess of the PFP ester stock solution (e.g., 5 to 20-fold molar excess over the protein) to the stirring protein solution.[1][5] The final concentration of the organic solvent should ideally be less than 10%.[10]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[2][5] Reaction times can be optimized and may be as short as 30 minutes at 37°C.[4][6]

-

Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[2][11]

-

Purification: Remove unreacted PFP ester and byproducts by SEC (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4][6]

3. Storage and Handling:

-

Store PFP esters at -20°C with a desiccant in a tightly sealed container.[2][4][10]

-

Always handle PFP esters in a dry environment and use anhydrous solvents for dissolution to minimize hydrolysis.[2][11]

Protocol 2: Comparative Analysis of PFP, TFP, and NHS Ester Conjugation Efficiency

This experiment allows for a direct comparison of the performance of different active esters.

1. Materials and Reagents:

-

Biomolecule with primary amines (e.g., peptide or protein)

-

PFP ester, TFP ester, and NHS ester of the same carboxylic acid

-

All other materials as listed in Protocol 1

2. Procedure:

-

Prepare Biomolecule: Prepare a stock solution of the biomolecule in the Reaction Buffer (pH 7.5) at a concentration of 5 mg/mL.

-

Prepare Active Ester Solutions: Prepare 100 mM stock solutions of the PFP, TFP, and NHS esters in anhydrous DMSO immediately before use.

-

Reaction Setup:

-

Set up a series of reactions for each active ester.

-

To separate aliquots of the biomolecule solution, add different molar excesses of each active ester stock solution (e.g., 5-fold, 10-fold, 20-fold). Ensure the final DMSO concentration is consistent across all reactions.

-

Include a "no ester" control for the biomolecule.

-

-

Incubation: Allow all reactions to proceed for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reactions by adding a quenching buffer.

-

Purification: Purify all samples using desalting columns to remove excess reagents.

-

Analysis: Analyze the degree of labeling for each sample using an appropriate technique (e.g., mass spectrometry for a peptide, or a colorimetric assay like TNBSA for a protein) to determine the conjugation efficiency.

dot

Caption: A typical workflow for protein conjugation with PFP esters.

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions.[1] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1] By understanding the core principles of their reactivity and adhering to proper handling and experimental protocols, researchers can leverage the distinct advantages of PFP esters to achieve robust and reliable results in their conjugation applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. broadpharm.com [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. broadpharm.com [broadpharm.com]

- 7. confluore.com [confluore.com]

- 8. Pentafluorophenol and its derivatives [en.highfine.com]

- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Strategic Importance of the PEG3 Spacer in Bioconjugate Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced therapeutics, the performance of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the active domains. The incorporation of a short, discrete polyethylene (B3416737) glycol (PEG) spacer, particularly a tri-ethylene glycol (PEG3) unit, has emerged as a pivotal strategy to enhance the solubility, stability, and overall therapeutic efficacy of these complex molecules. This technical guide provides a comprehensive analysis of the role of the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.

Core Principles: The Physicochemical Advantages of the PEG3 Spacer

The integration of a PEG3 spacer into a bioconjugate architecture imparts several critical advantages that address common challenges in drug development, primarily by mitigating the hydrophobicity of cytotoxic payloads or complex small molecules.[1] This leads to a cascade of beneficial effects on the conjugate's properties.

Enhanced Solubility and Reduced Aggregation: A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2] Many potent therapeutic payloads are inherently hydrophobic, which can lead to significant challenges with aggregation, compromising manufacturing, formulation, and stability.[1] The PEG3 linker, being hydrophilic, acts as a solubilizing agent by creating a hydration shell, effectively shielding the hydrophobic drug and preventing aggregation.[2] This improved solubility is crucial for developing bioconjugates with higher drug-to-antibody ratios (DARs) in ADCs and for improving the overall drug-like properties of PROTACs.[1][3]

Improved Stability and Pharmacokinetics: The PEG3 spacer contributes to the overall stability of the bioconjugate. By reducing aggregation, it enhances the shelf-life and in-vivo stability of the molecule.[] Furthermore, PEGylation, even with a short PEG3 spacer, can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate.[2] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[2] This extended in-vivo residence time can enhance the therapeutic window and allow for less frequent dosing.[2]

Precise Spatial Control: The well-defined and discrete length of the PEG3 spacer provides precise spatial separation between the conjugated molecules.[2] In the context of ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.[2] For PROTACs, the linker length and composition are critical for optimally orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex for subsequent protein degradation.[5]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on the stability and efficacy of bioconjugates. While direct comparative data for PEG3 is not always available, the trends observed with other PEG linkers provide strong evidence for the benefits of PEGylation.

Table 1: Impact of PEGylation on the In-Vivo Half-Life of an Affibody-Drug Conjugate

| Conjugate | Linker Type | In-Vivo Half-Life (minutes) | Fold Extension vs. No PEG |

| HM | SMCC (No PEG) | 19.6 | 1.0 |

| HP4KM | 4 kDa PEG | 49.2 | 2.5 |

| HP10KM | 10 kDa PEG | 219.0 | 11.2 |

Data adapted from a study on affibody-based drug conjugates, demonstrating a significant extension in circulation half-life with the incorporation of PEG linkers[6].

Table 2: Comparison of PROTAC Half-Life with Different Linker Chemistries

| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in minutes |

| BET Degrader | PEG-based | Human Liver Microsomes | 18.2 |

| BET Degrader | Alkyl-based | Human Liver Microsomes | Not specified, but PEG-based was noted to have lower metabolic stability in this context |

This table illustrates that while PEG linkers offer solubility advantages, their metabolic stability can be a critical parameter to optimize in PROTAC design[7].

Table 3: Impact of Linker Length on PROTAC Degradation Efficacy

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 |

| TBK1 | Alkyl/Ether | 29 | 292 | 76 |

| ERα | PEG | 12 | Effective | - |

| ERα | PEG | 16 | More Potent | - |

This data highlights the critical role of linker length in PROTAC efficacy, where an optimal length is required for potent and maximal protein degradation[5][8].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of bioconjugates incorporating a PEG3 spacer.

Synthesis of an Antibody-Drug Conjugate using an Amino-PEG3-Acid Linker

This protocol outlines a two-step process for the synthesis of an ADC, involving the initial creation of a drug-linker conjugate followed by its conjugation to an antibody.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Cytotoxic drug with a reactive amine group

-

Amino-PEG3-acid linker

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Desalting columns

-

Analytical instruments: HPLC (HIC and SEC), UV-Vis Spectrophotometer, LC-MS

Procedure:

-

Synthesis of the Drug-Linker Conjugate: a. Dissolve the cytotoxic drug (1 equivalent) and Amino-PEG3-acid linker (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid group of the linker. c. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

-

Conjugation to the Antibody: a. Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO). b. Prepare the antibody in a conjugation buffer (e.g., PBS, pH 8.0-8.5). c. Add the activated drug-linker solution to the antibody solution at a specific molar ratio to control the desired Drug-to-Antibody Ratio (DAR). The final concentration of the organic solvent should typically be below 10% (v/v). d. Incubate the reaction mixture for 2-4 hours at room temperature or 4°C with gentle mixing.

-

Purification and Characterization of the ADC: a. Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or using desalting columns. b. Characterize the purified ADC to determine the final protein concentration (UV-Vis at 280 nm), average DAR (Hydrophobic Interaction Chromatography - HIC-HPLC), and aggregation state (SEC-HPLC).

Quantitative Assessment of Protein Solubility using a PEG Precipitation Assay

This method quantitatively evaluates the relative solubility of a protein or bioconjugate by inducing precipitation with polyethylene glycol.

Materials:

-

Purified protein/bioconjugate of interest

-

High-purity PEG (e.g., PEG 6000) stock solution (e.g., 50% w/v) in the desired buffer

-

Assay buffer (same as the buffer for the protein and PEG stock)

-

Microplate reader capable of measuring absorbance at 280 nm

-

Centrifuge with a microplate rotor

-

UV-transparent microplates (e.g., 96-well or 384-well)

Procedure:

-

Preparation of PEG Dilution Series: a. In a microplate, prepare a serial dilution of the PEG stock solution with the assay buffer to create a range of PEG concentrations (e.g., 0% to 30% w/v).

-

Sample Preparation and Incubation: a. Add a fixed concentration of the protein/bioconjugate solution to each well containing the PEG dilution series. b. Mix gently and seal the plate to prevent evaporation. c. Incubate the plate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 24-48 hours) to allow for equilibration and precipitation.

-

Separation of Precipitate: a. Centrifuge the microplate at a high speed (e.g., 3000-4000 x g) for 15-30 minutes to pellet the precipitated protein.

-

Quantification of Soluble Protein: a. Carefully transfer a portion of the supernatant from each well to a new UV-transparent microplate. b. Measure the absorbance of the supernatant at 280 nm using a microplate reader. c. Use a standard curve of the protein/bioconjugate to convert the absorbance values to protein concentration.

-

Data Analysis: a. Plot the soluble protein concentration as a function of the PEG concentration. b. Fit the data to a sigmoidal curve to determine the PEG concentration at which 50% of the protein is precipitated (PEG1/2). This value serves as a quantitative measure of relative solubility.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes where the PEG3 spacer plays a critical role.

Conclusion

The strategic incorporation of a PEG3 spacer is a critical design element in modern bioconjugate development. Its inherent hydrophilicity and discrete length provide a powerful tool to enhance the solubility and stability of complex therapeutic molecules, thereby improving their manufacturability, pharmacokinetic profile, and overall efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a practical resource for researchers, scientists, and drug development professionals to harness the full potential of PEG3 spacers in the rational design of next-generation ADCs, PROTACs, and other targeted therapies. As the field of bioconjugation continues to evolve, the fundamental principles of linker technology, exemplified by the utility of the PEG3 spacer, will remain a cornerstone of successful therapeutic innovation.

References

In-Depth Technical Guide to BCN-PEG3-VC-PFP Ester: Solubility Profile and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and application of BCN-PEG3-VC-PFP Ester, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its solubility in various solvents, detailed experimental protocols for its use, and a logical workflow for its application in ADC synthesis.

Core Compound Characteristics

This compound is a sophisticated chemical tool comprised of several key functional components:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-modified molecules.[1]

-

Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer that enhances the solubility of the linker and the resulting conjugate, particularly in aqueous media.[]

-

Valine-Citrulline (VC): A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, allowing for the controlled release of a payload within the target cell.[1]

-

Pentafluorophenyl (PFP) Ester: A highly reactive activated ester for efficient and stable amide bond formation with primary and secondary amines, commonly used for attaching a cytotoxic payload.[][3]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. The molecule possesses both hydrophobic (BCN, PFP) and hydrophilic (PEG3) moieties, resulting in a solubility profile that is dependent on the solvent system.

Quantitative Solubility Data

While extensive quantitative data is not widely published, the following table summarizes the available information.

| Solvent Type | Solvent | Solubility | Source |

| Organic | Dimethyl Sulfoxide (DMSO) | 10 mM | [] |

| Dimethylformamide (DMF) | Soluble | [1] | |

| Dichloromethane (DCM) | Soluble | [1] | |

| Acetonitrile (ACN) | Soluble | [4] | |

| Tetrahydrofuran (THF) | Soluble | [4] | |

| Aqueous | Aqueous Buffers (e.g., PBS) | Limited; requires organic co-solvent | [5][6] |

| Water | Sparingly soluble | [7] |

Discussion of Solubility

Organic Solvents: this compound demonstrates good solubility in common polar aprotic organic solvents such as DMSO, DMF, and DCM.[1] This is advantageous for preparing concentrated stock solutions.

Aqueous Solutions: The presence of the PEG3 spacer is intended to increase the hydrophilicity and aqueous solubility of the molecule.[][7] However, due to the hydrophobic nature of the BCN and PFP ester groups, the solubility in purely aqueous buffers is limited. For reactions in aqueous media, it is standard practice to first dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture.[5][6] The final concentration of the organic solvent should be minimized, typically below 10-20%, to avoid denaturation of proteins or other biomolecules.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Solubility Determination

This protocol can be adapted to determine the solubility of this compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibrate the solution by shaking or rotating at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully remove a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a chosen analytical method.

-

Determine the concentration of the dissolved this compound using an appropriate analytical technique, such as HPLC-UV or LC-MS.

-

Calculate the solubility in units such as mg/mL or mM.

-

Protocol for PFP Ester Amine Coupling

This protocol describes the conjugation of a payload containing a primary amine to the PFP ester of the linker.

Materials:

-

This compound

-

Amine-containing payload

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

-

Preparation of Reactants:

-

Conjugation Reaction:

-

Quenching:

-

(Optional) Add a small amount of quenching buffer to react with any remaining PFP ester.

-

-

Purification:

-

Purify the resulting BCN-PEG3-VC-payload conjugate using an appropriate chromatography method, such as reverse-phase HPLC or size-exclusion chromatography.

-

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of the BCN-functionalized payload to an azide-modified antibody.

Materials:

-

Purified BCN-PEG3-VC-payload

-

Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Methodology:

-

Preparation of Reactants:

-

Prepare a stock solution of the BCN-PEG3-VC-payload in anhydrous DMSO.

-

-

SPAAC Reaction:

-

To the solution of the azide-modified antibody, add a 2 to 4-fold molar excess of the BCN-PEG3-VC-payload stock solution.[9]

-

Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally <5% v/v) to maintain protein stability.[9]

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] The reaction progress can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.

-

-

Purification:

-

Remove the excess, unreacted BCN-PEG3-VC-payload and purify the final Antibody-Drug Conjugate using a suitable method such as size-exclusion chromatography, protein A chromatography, or dialysis.

-

Visualized Workflows

Logical Workflow for ADC Synthesis and Action

Caption: Logical workflow of ADC synthesis and its mechanism of action.

Experimental Workflow for ADC Conjugation

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

References

- 1. This compound, ADC linker, 2353409-45-5 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage and Handling of BCN-PEG3-VC-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and handling recommendations for BCN-PEG3-VC-PFP Ester, a critical component in the development of Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this heterobifunctional linker, ensuring reproducible results in bioconjugation and drug development workflows.

Storage and Stability

Proper storage of this compound is paramount to prevent its degradation and preserve its chemical functionality. The following table summarizes the recommended storage conditions and known stability data.

| Parameter | Recommendation | Source(s) |

| Long-term Storage (Solid) | Store at -20°C.[] Some suppliers recommend <-15°C.[2] | [][2] |

| Atmosphere | Store in a dry, inert atmosphere. | [] |

| Light | Protect from light. | [] |

| Handling | Avoid repeated freeze-thaw cycles. Aliquoting is recommended. | [] |

| Shipping | Typically shipped at room temperature. |

Handling Recommendations

To ensure the optimal performance of this compound in experimental settings, the following handling procedures should be followed:

-

Use of Anhydrous Solvents: When preparing solutions, it is critical to use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The pentafluorophenyl (PFP) ester is susceptible to hydrolysis, which will deactivate the linker and prevent its conjugation to amine-containing payloads.

-

Aliquoting: To avoid degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is highly recommended to aliquot the solid compound into smaller, single-use quantities upon receipt.[]

-

Inert Atmosphere: For maximum stability, handle the solid compound and its solutions under an inert atmosphere, such as argon or nitrogen, whenever possible.[]

-

Quenching: After the conjugation reaction with an amine-containing molecule, any unreacted PFP ester should be quenched. This can be achieved by adding a small molecule with a primary amine, such as Tris buffer.[2]

Logical Relationship: ADC Conjugation Strategy

The this compound is a key component in a two-step conjugation strategy for the synthesis of ADCs. The following diagram illustrates the logical relationship between the components.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Optimization may be required for specific payloads and antibodies.

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the reaction of the PFP ester with a primary amine on a cytotoxic drug.

-

Dissolve the Payload: Dissolve the amine-containing payload in an appropriate anhydrous solvent (e.g., DMSO, DMF) to a desired concentration.

-

Dissolve the Linker: Immediately before use, dissolve the this compound in the same anhydrous solvent to a stock concentration (e.g., 10 mM).

-

Reaction Setup: Add a molar excess (typically 1.1 to 1.5 equivalents) of the dissolved this compound to the payload solution. The final concentration of reactants should be optimized for the specific payload.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, LC-MS).

-

Quenching (Optional): If desired, quench any unreacted PFP ester by adding a small excess of an amine-containing reagent (e.g., Tris buffer) and incubating for an additional 15-30 minutes.

-

Purification: Purify the resulting payload-linker conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC) to remove unreacted starting materials and byproducts.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis

This protocol outlines the conjugation of the BCN-containing payload-linker to an azide-modified antibody.

-

Prepare the Antibody: Prepare the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of approximately 1-10 mg/mL.

-

Prepare the Payload-Linker Conjugate: Dissolve the purified payload-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

Reaction Setup: Add a molar excess (typically 3-10 fold) of the payload-linker conjugate solution to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction can be gently mixed during incubation.

-

Purification: Remove the excess, unreacted payload-linker conjugate and purify the resulting ADC using a suitable method such as size exclusion chromatography (SEC), tangential flow filtration (TFF), or protein A affinity chromatography.

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an ADC using this compound.

References

The Strategic Advantage of BCN-PEG3-VC-PFP Ester in Next-Generation ADC Development

For Immediate Release to the Scientific Community

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. The BCN-PEG3-VC-PFP Ester has emerged as a sophisticated and highly effective linker system, offering a strategic combination of components that address key challenges in ADC development, including stability, solubility, and targeted payload release. This technical guide provides an in-depth analysis of the core advantages of this linker, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers and drug development professionals.

Core Components and Their Synergistic Advantages

The this compound is a multi-functional linker designed for a three-step conjugation process. It comprises four key components, each contributing a distinct advantage to the final ADC construct.

-

Bicyclononyne (BCN): A strained alkyne that serves as the antibody conjugation handle. Its primary advantage lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This copper-free conjugation method is bioorthogonal, proceeding with high efficiency under physiological conditions without the need for a cytotoxic copper catalyst, which is a significant benefit for in vivo and live-cell applications.[1][2] BCN is noted for its high reactivity and stability, particularly in aqueous environments, and is considered a less hydrophobic alternative to other cyclooctynes like DBCO.[3][4]

-

Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer. The inclusion of this hydrophilic PEG linker is crucial for mitigating the aggregation often associated with hydrophobic payloads.[5][6] PEGylation enhances the water solubility and stability of the ADC, leading to improved pharmacokinetic (PK) properties, such as a longer circulation half-life and reduced clearance rates.[7][8][9] The defined length of the PEG3 unit ensures the production of a more homogeneous ADC, which is preferable for batch-to-batch reproducibility and safety.[5]

-

Valine-Citrulline (VC): A dipeptide motif that functions as a cleavable linker. This linker is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[10][11] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially inside the cancer cells, thereby maximizing efficacy and minimizing systemic toxicity.[11] While designed for Cathepsin B, studies have shown that other lysosomal proteases can also cleave the VC linker, providing multiple pathways for payload release and potentially circumventing resistance based on the absence of a single protease.[12][13]

-

Pentafluorophenyl (PFP) Ester: A highly reactive functional group for payload conjugation. PFP esters are superior to commonly used N-hydroxysuccinimide (NHS) esters for reacting with amine groups on cytotoxic drugs to form stable amide bonds.[1] They exhibit greater resistance to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions and higher yields.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the performance advantages conferred by the components of the this compound linker system.

Table 1: Comparative Stability of Click Chemistry Linkers

| Linker | Condition | Half-life | Reference |

| BCN | In presence of Glutathione (GSH) | ~6 hours | [2] |

| DBCO | In presence of Glutathione (GSH) | ~71 minutes | [2] |

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

| PEG Linker Length | Clearance Rate (mL/day/kg) | Note | Reference |

| PEG2 | High | Clearance rates increased rapidly for conjugates with PEGs smaller than PEG8. | [8] |

| PEG4 | Moderate | Provides a balance of improved stability and efficient tumor penetration. | [8] |

| PEG8 | Low | [8] | |

| PEG12 | Low | [8] |

Table 3: Stability of Val-Cit (VC) Linker in Plasma

| Linker | Species | % Intact Conjugate Remaining (Time) | Reference |

| Anti-HER2-BCN-VC -PABC-MMAE | Human | 94.9 ± 1.67% (28 days) | [14] |

| Monkey | 98.1 ± 1.40% (28 days) | [14] | |

| Mouse | 15.8 ± 1.74% (14 days) | [14] | |

| Anti-HER2-BCN-EVC -PABC-MMAE | Human | 95.6 ± 1.25% (28 days) | [14] |

Note: The instability of the VC linker in mouse plasma is due to the carboxylesterase Ces1c. This has led to the development of modified linkers like Glu-Val-Cit (EVC) for improved stability in murine models.[11]

Experimental Protocols

Detailed methodologies are essential for the successful development and evaluation of ADCs utilizing the this compound linker.

Protocol 1: ADC Conjugation

-

Payload-Linker Conjugation:

-

Dissolve the amine-containing cytotoxic payload (e.g., MMAE) and this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to facilitate the reaction between the PFP ester and the amine group of the payload.

-

Incubate the reaction at room temperature for 1-4 hours or until the reaction is complete, monitoring by LC-MS.

-

Purify the BCN-PEG3-VC-Payload conjugate using reverse-phase HPLC.

-

-

Antibody Modification (Azide Introduction):

-

Modify the monoclonal antibody to introduce azide (B81097) functional groups. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an azide-containing NHS ester or using enzymatic methods to install an azide-modified glycan.

-

-

Click Chemistry Conjugation (SPAAC):

-

Dissolve the purified BCN-PEG3-VC-Payload in a biocompatible co-solvent (e.g., DMSO).

-

Add the BCN-PEG3-VC-Payload solution to the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction is typically performed with a molar excess of the linker-payload conjugate.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other impurities.[15][16]

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed target cancer cells (e.g., HER2-positive for an anti-HER2 ADC) and a negative control cell line in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[17]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.

-

Incubate the plates for 72-120 hours.[17]

-

-

MTT Assay and Data Analysis:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each compound.[17][18]

-

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

-

Tumor Implantation:

-

ADC Administration:

-

Efficacy Assessment:

-

Measure tumor volumes with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.[19]

-

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the development and mechanism of action of an ADC utilizing the this compound linker.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. lcms.cz [lcms.cz]